molecular formula C15H23NO3 B13694083 1-Boc-3-(3-furylmethyl)piperidine

1-Boc-3-(3-furylmethyl)piperidine

Cat. No.: B13694083
M. Wt: 265.35 g/mol
InChI Key: QZTJEDATZRLKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-(3-furylmethyl)piperidine is a tert-butoxycarbonyl (Boc)-protected piperidine derivative featuring a 3-furylmethyl substituent at the 3-position of the piperidine ring. The Boc group serves as a protective moiety for the secondary amine, enhancing stability during synthetic procedures and enabling selective deprotection in multi-step reactions . This compound is structurally characterized by a six-membered piperidine ring fused with a furan heterocycle, conferring unique electronic and steric properties. Its synthesis typically involves alkylation or nucleophilic substitution reactions, as demonstrated in protocols for analogous Boc-piperidine derivatives .

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl 3-(furan-3-ylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(17)16-7-4-5-12(10-16)9-13-6-8-18-11-13/h6,8,11-12H,4-5,7,9-10H2,1-3H3

InChI Key

QZTJEDATZRLKKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC2=COC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Boc-3-(3-furylmethyl)piperidine typically involves the following steps:

Chemical Reactions Analysis

1-Boc-3-(3-furylmethyl)piperidine can undergo various chemical reactions, including:

Scientific Research Applications

1-Boc-3-(3-furylmethyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-3-(3-furylmethyl)piperidine depends on its specific application. In medicinal chemistry, the compound may act as a precursor to bioactive molecules that interact with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed to expose the active amine, which can then form interactions with the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

1-Boc-3-hydroxypiperidine

  • Structure : Features a hydroxyl (-OH) group instead of the 3-furylmethyl substituent.
  • Properties : Increased polarity due to the hydroxyl group, enhancing solubility in polar solvents but reducing lipophilicity compared to 1-Boc-3-(3-furylmethyl)piperidine .
  • Applications : Often used as an intermediate in chiral synthesis, where the hydroxyl group facilitates hydrogen bonding in catalytic processes .

1-Boc-3-(methylamino)piperidine

  • Structure: Substituted with a methylamino (-NHCH₃) group.
  • Synthetic Utility : Employed in the preparation of tricyclic indole derivatives via nucleophilic aromatic substitution .
  • Reactivity: The methylamino group enhances nucleophilicity, enabling efficient coupling with halogenated intermediates .

1-Boc-3-(5-bromopyrimidin-2-yloxy)piperidine

  • Structure : Contains a bromopyrimidinyloxy group, introducing halogenated aromaticity.
  • Reactivity : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), expanding utility in medicinal chemistry .
  • Stability : The electron-withdrawing pyrimidine ring may reduce base sensitivity compared to furan-containing analogues .

Functional Group Modifications and Pharmacological Implications

Morpholine vs. Piperidine Derivatives

  • Example : Replacement of the piperidine ring with morpholine (as in compounds 4 and 5 in ) eliminates one methylene group, introducing an oxygen atom.
  • Impact : Morpholine derivatives exhibit weaker inhibitory activity due to altered spatial interactions with target proteins (e.g., loss of critical hydrogen bonds with residues like Ser122 and Trp279) .

Adamantane-Piperidine Hybrids

  • Example : Benzohomoadamantane-based ureas with piperidine groups ().
  • Binding Affinity : Substituent orientation (adamantane left vs. right) affects binding stability, with piperidine-adamantane hybrids showing comparable IC₅₀ values (−68.0 to −69.4 kcal/mol) .

Fluorinated Derivatives

  • Example : (3S,4S)-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine ().
  • Properties : Fluorination enhances metabolic stability and membrane permeability, critical for CNS-targeting drugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.